molecular formula C7H7ClINO2 B1487655 5-Chloro-4-iodo-2,3-dimethoxypyridine CAS No. 1299607-43-4

5-Chloro-4-iodo-2,3-dimethoxypyridine

Cat. No. B1487655
M. Wt: 299.49 g/mol
InChI Key: HGMCZYDZUSTGCK-UHFFFAOYSA-N
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Description

“5-Chloro-4-iodo-2,3-dimethoxypyridine” is a halogenated heterocycle . It has the empirical formula C7H7ClINO2 and a molecular weight of 299.49 .


Molecular Structure Analysis

The molecular structure of “5-Chloro-4-iodo-2,3-dimethoxypyridine” can be represented by the SMILES string COc1ncc(Cl)c(I)c1OC . The InChI key is HGMCZYDZUSTGCK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“5-Chloro-4-iodo-2,3-dimethoxypyridine” is a solid . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

  • Synthetic Pathways : Research has focused on synthesizing dimethoxypyrimidines with novel C-5 substituents, showcasing the versatility of halogenated compounds in synthesizing complex molecules with potential biological activity (Kundu & Chaudhuri, 1991).
  • Unexpected Formation : Studies have reported the unexpected one-step formation of iodo[1,3]dioxolo[4,5-c]pyridine derivatives, indicating novel reaction pathways that can be utilized for synthesizing pyridine-containing macrocycles (Lechel et al., 2012).

Medicinal Chemistry and Drug Development

  • Antitumor Activity : Research into the synthesis of compounds like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine has explored their potential as potent lipid-soluble inhibitors with significant activity against certain types of cancer (Grivsky et al., 1980).

Heterocyclic Chemistry

  • Heterocyclic System Synthesis : The palladium-catalyzed coupling of halopyrrolo[2,3-d]pyrimidines with arylacetylenes to synthesize new heterocyclic systems like 4H-Pyrrolo[2,3,4-de]pyrimido[5′,4′:5,6][1,3]diazepino[1,7-a]indole highlights the role of halogenated pyridines in constructing complex molecular architectures (Tumkevičius & Masevičius, 2004).

Advanced Materials and Chemical Interactions

  • Structural Characterization : The synthesis, spectroscopic, and structural characterization of novel interaction products of halogenated pyridines demonstrates their importance in understanding molecular interactions and the development of new materials (Chernov'yants et al., 2011).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements are H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . The precautionary statements are P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

5-chloro-4-iodo-2,3-dimethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClINO2/c1-11-6-5(9)4(8)3-10-7(6)12-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMCZYDZUSTGCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CN=C1OC)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501276831
Record name Pyridine, 5-chloro-4-iodo-2,3-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501276831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-4-iodo-2,3-dimethoxypyridine

CAS RN

1299607-43-4
Record name Pyridine, 5-chloro-4-iodo-2,3-dimethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1299607-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 5-chloro-4-iodo-2,3-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501276831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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